2,2,5,8-Tetramethyl-2H-chromen-6-amine
Description
2,2,5,8-Tetramethyl-2H-chromen-6-amine is a chromene derivative featuring a fused benzene and dihydropyran ring system substituted with methyl groups at positions 2, 2, 5, and 8, and an amine group at position 6. Chromene derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
The molecular formula of this compound is deduced as C₁₃H₁₇NO (molecular weight: 203.28 g/mol), derived by adding four methyl groups to the parent chromen-6-amine structure (C₉H₉NO + 4×CH₃).
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,2,5,8-tetramethylchromen-6-amine |
InChI |
InChI=1S/C13H17NO/c1-8-7-11(14)9(2)10-5-6-13(3,4)15-12(8)10/h5-7H,14H2,1-4H3 |
InChI Key |
GFSQAYYKLWHWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(C=C2)(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,8-Tetramethyl-2H-chromen-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,8-tetramethyl-2H-chromen-6-ol with an amine source under acidic or basic conditions to yield the desired amine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,8-Tetramethyl-2H-chromen-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives, including 2,2,5,8-tetramethyl-2H-chromen-6-amine. Research indicates that modifications to the chromene structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation by inducing apoptosis and arresting the cell cycle at specific phases (G0/G1) through modulation of key regulatory proteins such as p21 and cyclin-dependent kinases (CDKs) .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-FPAC | A549 | 12.5 | Cell cycle arrest |
| VIIa | M249 | 7.0 | CDK inhibition |
P2Y6 Receptor Antagonism
The P2Y6 receptor is a G protein-coupled receptor implicated in various inflammatory and degenerative diseases. Compounds structurally related to this compound have been investigated as potential antagonists for this receptor. Studies demonstrate that certain derivatives exhibit enhanced affinity and selectivity for the P2Y6 receptor, suggesting their utility in treating conditions such as colitis and cancer .
Table 2: Affinity of Chromene Derivatives for P2Y6 Receptor
| Compound | IC50 (nM) | Selectivity Ratio (P2Y6/P2Y14) |
|---|---|---|
| MRS4940 | 162 | 132 |
| Compound X | 250 | 100 |
Case Study 1: Development of Anticancer Agents
A recent case study focused on the synthesis of new chromene derivatives aimed at enhancing anticancer activity. The study involved structural modifications to improve binding affinity to target proteins involved in cancer progression. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation .
Case Study 2: P2Y6 Receptor Antagonists
Another case study examined the structure-activity relationship (SAR) of chromene derivatives as P2Y6 receptor antagonists. Researchers synthesized a series of compounds with varying chain lengths and functional groups to determine their impact on receptor affinity. The findings indicated that specific modifications significantly increased potency and selectivity for the P2Y6 receptor, providing a foundation for future therapeutic development .
Mechanism of Action
The mechanism by which 2,2,5,8-Tetramethyl-2H-chromen-6-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,2-Dimethyl-2H-chromen-6-amine (CAS 135082-85-8)
Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol Key Differences:
- four methyl groups at 2,2,5,8 in the target compound).
- Synthetic routes for related chromen-amines involve Claisen rearrangement and amine reduction (e.g., SnCl₂ in ethanol), as seen in 5-alkoxy-2H-chromen-8-amine synthesis .
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3)
Molecular Formula : C₁₄H₂₁N
Molecular Weight : 203.32 g/mol
Key Differences :
- Core structure is a partially saturated tetrahydronaphthalene ring (vs. aromatic chromen system).
- Methyl groups at positions 5,5,8,8 confer rigidity but lack the oxygen heteroatom present in chromen derivatives.
- Similar molecular weight (203.32 vs. 203.28 g/mol) but distinct electronic properties due to aromatic vs. partially saturated systems. Structural similarity score: 0.94 .
Other High-Similarity Compounds ()
- CAS 5369-19-7 and CAS 2380-36-1 : Similarity scores of 1.00 and 0.97, respectively, though exact structures are unspecified. These may represent positional isomers or analogs with varying substituent patterns.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
Synthetic Challenges : Introducing methyl groups at positions 5 and 8 (aromatic ring) may require advanced regioselective strategies, such as directed ortho-methylation or protecting group chemistry, unlike the 2,2-dimethyl analog, where methyl groups are on the dihydropyran ring .
Physicochemical Properties : The tetrahydronaphthalene analog (CAS 92050-16-3) lacks the chromen oxygen atom, likely increasing hydrophobicity and altering metabolic pathways compared to chromen-based amines .
Biological Activity
2,2,5,8-Tetramethyl-2H-chromen-6-amine is a compound with significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of chromenes, characterized by a chromene backbone with specific substitutions that influence its reactivity and biological interactions. Its unique structure allows for diverse chemical behaviors, including oxidation and substitution reactions.
Antioxidant Activity
Research has demonstrated that this compound exhibits antioxidant properties comparable to established antioxidants like ascorbic acid. This activity is crucial for mitigating oxidative stress in biological systems and has implications in preventing cellular damage associated with various diseases .
Anticancer Properties
Several studies have indicated that this compound may possess anticancer properties . For example, it has been evaluated using the MTT assay to determine its cytotoxic effects on cancer cell lines. The results suggest significant inhibition of cell proliferation at specific concentrations and exposure times .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly in the context of DPP-4 (Dipeptidyl Peptidase-4) inhibition. In a study involving rational drug design, derivatives of 2H-chromen-6-amine were found to exhibit potent DPP-4 inhibitory activity, which is relevant for diabetes management .
The biological effects of this compound are mediated through interactions with various molecular targets:
- Enzymatic Interactions : The compound interacts with enzymes involved in metabolic pathways, potentially modulating their activities.
- Cellular Pathways : It influences signaling pathways that are critical for cell survival and proliferation.
Case Studies
- Antioxidant Efficacy : A study compared the antioxidant activity of this compound with other natural antioxidants. The findings indicated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that varying concentrations of the compound led to dose-dependent cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, showing promising results for further development as an anticancer agent .
- DPP-4 Inhibition : A specific derivative demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours. This highlights its potential therapeutic application in managing type 2 diabetes mellitus .
Comparative Analysis
To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2,5-Dihydroxychromone | Antioxidant | Free radical scavenging |
| 5-Hydroxyflavone | Anticancer | Cell cycle arrest |
| 7-Methoxyflavone | Anti-inflammatory | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
